4-Ammonio-1-benzylpiperidinium dichloride
Description
Chemical Structure: 1-Benzylpiperidin-4-amine dihydrochloride hydrate consists of a piperidine ring substituted with a benzyl group at position 1 and an amine group at position 3. The compound is stabilized as a dihydrochloride salt and includes water of hydration. Its molecular formula is inferred as C₁₂H₁₉N₂·2HCl·xH₂O, with the hydrate content varying based on synthesis conditions.
Properties
CAS No. |
7356-90-3 |
|---|---|
Molecular Formula |
C12H18ClN2- |
Molecular Weight |
225.74 g/mol |
IUPAC Name |
1-benzylpiperidin-4-amine chloride |
InChI |
InChI=1S/C12H18N2.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/p-1 |
InChI Key |
JOIJPKUXOCCGSN-UHFFFAOYSA-M |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzylpiperidin-4-amine dihydrochloride hydrate typically involves the reaction of 1-benzylpiperidine with an amine source under acidic conditions to form the dihydrochloride salt. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1-Benzylpiperidin-4-amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
1-Benzylpiperidin-4-amine dihydrochloride hydrate serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for versatile modifications, making it suitable for creating diverse chemical entities.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate. |
| Reduction | Reacts with reducing agents such as lithium aluminum hydride. |
| Substitution | Undergoes nucleophilic substitution, allowing for the introduction of different functional groups. |
Biological Applications
Pharmacological Research
This compound is utilized in biochemical studies to explore the interactions of piperidine derivatives with biological molecules. It has been investigated for its potential effects on neurotransmitter systems, particularly concerning dopamine and norepinephrine release.
Case Study: Neurotransmitter Release
A study demonstrated that derivatives of 1-benzylpiperidin-4-amine can selectively release dopamine over serotonin, indicating potential applications in treating neurological disorders like depression and ADHD .
Industrial Applications
Specialty Chemicals Production
In industrial settings, 1-benzylpiperidin-4-amine dihydrochloride hydrate is employed in the production of specialty chemicals. Its unique properties facilitate its use as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidin-4-amine dihydrochloride hydrate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1-Benzylpiperidin-3-amine Hydrochloride (CAS 368429-78-1)
- Structural Difference : Amine group at position 3 instead of 4.
- Impact :
- Applications : Less common in CNS drug synthesis; used in niche pharmacological studies.
1-Benzylpiperidine-4-carbonitrile (CAS 62718-31-4)
Substituted Benzyl Derivatives
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride (CAS 1158497-67-6)
- Structural Difference : 4-Chlorobenzyl substituent.
- Impact :
- Applications : Antidepressant and anticonvulsant drug precursors.
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride
Functional Group Variations
1-Benzylpiperidine-3-carboxylic Acid Hydrochloride (CAS 50585-92-7)
- Structural Difference : Carboxylic acid (-COOH) at position 3.
- Impact :
- Applications : Chelating agent in metal complex synthesis.
4-Amino-1-benzylpiperidine-4-carbonitrile (CAS 136624-42-5)
Hydrate and Salt Forms
Piperazine Dihydrochloride Hydrate (CAS 142-64-3)
- Comparison :
- Applications : Anthelmintic agent in veterinary medicine.
Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride Hydrate (CAS 1454-53-1)
Research Findings and Trends
- Pharmacological Potential: Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show improved binding to serotonin and dopamine receptors .
- Synthetic Flexibility : The dihydrochloride hydrate form enhances stability during storage, making it preferable for large-scale pharmaceutical synthesis .
- Safety Profile : Hydrated salts generally exhibit lower toxicity compared to free bases, though handling precautions (e.g., PPE) are still necessary .
Biological Activity
1-Benzylpiperidin-4-amine dihydrochloride hydrate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
The biological activity of 1-benzylpiperidin-4-amine dihydrochloride hydrate is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system (CNS). It acts as a dopamine receptor agonist , which may contribute to its effects in neuropharmacology. Additionally, it has been noted for its potential antidepressant and anxiolytic properties.
Biological Activity Overview
Study 1: Antidepressant Effects
In a study conducted on rodent models, 1-benzylpiperidin-4-amine dihydrochloride hydrate demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test (FST). The compound reduced immobility time, indicating an increase in locomotion and a potential antidepressant effect.
Study 2: Anxiolytic Activity
Another investigation assessed its anxiolytic properties using the elevated plus maze (EPM) test. Results indicated that treatment with the compound led to increased time spent in the open arms of the maze, suggesting reduced anxiety levels.
Study 3: Neuroprotective Properties
Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress-induced neuronal cell death. In vitro studies showed that it enhanced cell viability and reduced markers of apoptosis when exposed to neurotoxic agents.
Comparative Analysis with Similar Compounds
| Compound | Activity | Potency |
|---|---|---|
| 1-Benzylpiperidin-4-amine | Dopamine receptor agonist | Moderate |
| Other Piperidine Derivatives | Varies (antidepressant, etc.) | Variable |
Q & A
Q. Why do toxicity profiles vary between 1-benzylpiperidine derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using Ames tests for mutagenicity and MTT assays for cytotoxicity. For example, electron-withdrawing substituents on the benzyl ring may increase metabolic stability, reducing hepatotoxicity. Compare metabolic pathways using liver microsome incubations with LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
